molecular formula C21H24N6O3S B11139154 2-phenyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-2-(1H-tetrazol-1-yl)acetamide

2-phenyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B11139154
M. Wt: 440.5 g/mol
InChI Key: GHQLHODCTKFCCE-UHFFFAOYSA-N
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Description

2-Phenyl-N-{2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide is a complex organic compound that features a combination of several functional groups, including a phenyl ring, a pyrrolidine sulfonyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-{2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the sulfonylation of pyrrolidine with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

    Coupling with Phenyl Ethyl Intermediate: The pyrrolidine sulfonyl intermediate is then coupled with a phenyl ethyl halide, typically using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Tetrazole Ring:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-{2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring and the pyrrolidine sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the sulfonyl group to form the corresponding sulfide.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl ring or sulfonyl group.

    Reduction: Reduced sulfide derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

2-Phenyl-N-{2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-{2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-N-{2-[4-(morpholine-1-sulfonyl)phenyl]ethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide
  • 2-Phenyl-N-{2-[4-(piperidine-1-sulfonyl)phenyl]ethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide

Uniqueness

2-Phenyl-N-{2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts specific steric and electronic properties that can influence its biological activity and interactions with molecular targets. This uniqueness can make it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H24N6O3S

Molecular Weight

440.5 g/mol

IUPAC Name

2-phenyl-N-[2-(4-pyrrolidin-1-ylsulfonylphenyl)ethyl]-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C21H24N6O3S/c28-21(20(27-16-23-24-25-27)18-6-2-1-3-7-18)22-13-12-17-8-10-19(11-9-17)31(29,30)26-14-4-5-15-26/h1-3,6-11,16,20H,4-5,12-15H2,(H,22,28)

InChI Key

GHQLHODCTKFCCE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C(C3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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